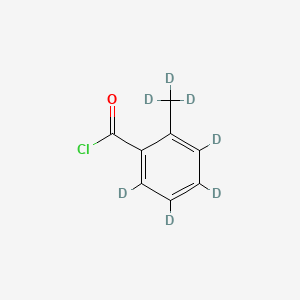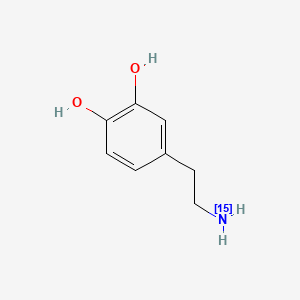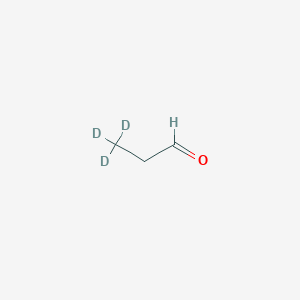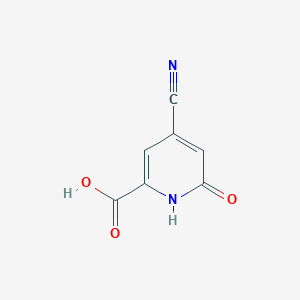
Taurocholic Acid-d8 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taurocholic Acid-d8 Sodium Salt is a deuterated form of taurocholic acid, a bile acid conjugate of cholic acid with taurine. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Taurocholic Acid-d8 Sodium Salt involves the conjugation of deuterated cholic acid with taurine. The reaction typically requires the activation of the carboxyl group of cholic acid, which can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated cholic acid is then reacted with taurine in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The final product is purified using techniques like crystallization and chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Taurocholic Acid-d8 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of taurocholic acid.
Reduction: Reduced forms of taurocholic acid.
Substitution: Substituted derivatives with azide or thiol groups.
Applications De Recherche Scientifique
Taurocholic Acid-d8 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of bile acids.
Biology: Employed in studies of bile acid metabolism and transport.
Medicine: Investigated for its role in liver function and bile acid-related diseases.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents
Mécanisme D'action
Taurocholic Acid-d8 Sodium Salt acts by mimicking the natural bile acid, taurocholic acid. It interacts with bile acid receptors and transporters, facilitating the emulsification and absorption of dietary fats. The deuterated form allows for precise tracking and quantification in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Taurocholic Acid: The non-deuterated form, commonly found in bile.
Glycocholic Acid: Another bile acid conjugate, with glycine instead of taurine.
Ursodeoxycholic Acid: A bile acid used in the treatment of gallstones and liver diseases
Uniqueness
Taurocholic Acid-d8 Sodium Salt is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical studies. This makes it particularly valuable in research settings where precise quantification is essential .
Propriétés
Formule moléculaire |
C26H44NNaO7S |
|---|---|
Poids moléculaire |
545.7 g/mol |
Nom IUPAC |
sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i8D2,10D2,11D2,12D2; |
Clé InChI |
JAJWGJBVLPIOOH-NOBNTUEXSA-M |
SMILES isomérique |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NC([2H])([2H])C([2H])([2H])S(=O)(=O)[O-])C)O)C)[2H].[Na+] |
SMILES canonique |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)

![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)

![(8R,9R,13S,14R,17S)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13436479.png)




![1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13436501.png)
![2-[2-Chloro-5-[4-chloro-5-(difluoromethoxy)-1H-pyrazol-3-yl]-4-fluorophenoxy]acetic Acid](/img/structure/B13436502.png)

![methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436506.png)
